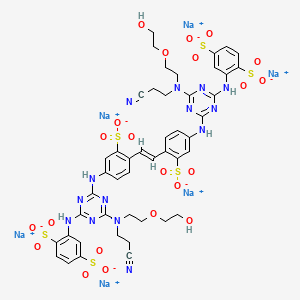
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine is a heterocyclic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of bromine, naphthalene, and a fused tetraazolo-triazine ring system. It has garnered interest due to its thermal stability and potential use in energetic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine typically involves the functionalization of 1,2,4-triazine. . The reaction conditions often require high temperatures and the use of specific catalysts to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful control of reaction conditions and the use of high-purity reagents to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated compounds.
Aplicaciones Científicas De Investigación
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine involves its interaction with molecular targets and pathways. For instance, its derivatives may inhibit the AKT-mTOR pathway, leading to the suppression of cancer cell proliferation . Additionally, it can induce DNA damage in cancer cells without affecting normal cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(4,3-e)tetrazolo(1,5-b)(1,2,4)triazine Sulfonamides: These compounds exhibit a wide variety of biological actions, including anticancer properties.
Multipurpose (1,2,4)triazolo(4,3-b)(1,2,4,5)tetrazine-based Energetic Materials: These materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings and have applications as secondary explosives.
Uniqueness
3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine stands out due to its high nitrogen content, thermal stability, and potential use in both energetic materials and anticancer research. Its unique structure allows for versatile functionalization, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
81940-11-6 |
|---|---|
Fórmula molecular |
C11H5BrN6 |
Peso molecular |
301.10 g/mol |
Nombre IUPAC |
5-bromo-11,13,14,15,16,17-hexazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,8,10,12,14-octaene |
InChI |
InChI=1S/C11H5BrN6/c12-7-2-3-8-6(5-7)1-4-9-10(8)15-18-11(13-9)14-16-17-18/h1-5H |
Clave InChI |
IGKKWANOVXPFJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=NC4=NN=NN4N=C23)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


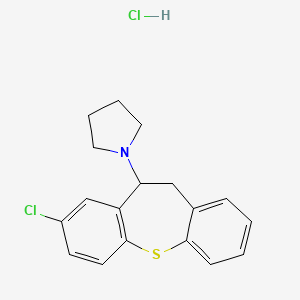


![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)

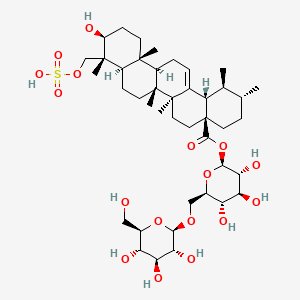
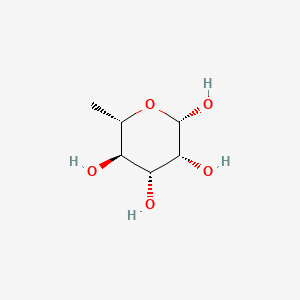


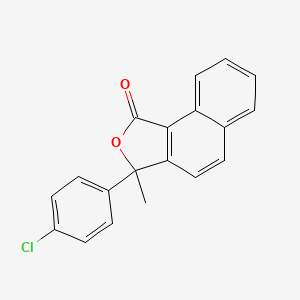
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)

